molecular formula C17H21FN2O4S B2365884 4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 1286719-54-7

4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B2365884
CAS No.: 1286719-54-7
M. Wt: 368.42
InChI Key: YVIXGBSZFQXIKH-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a benzenesulfonamide core substituted with ethoxy (4-position), fluorine (3-position), and two nitrogen-bound groups: 2-methoxyethyl and pyridin-4-ylmethyl (Figure 1). The molecular formula is C₁₇H₂₀FN₂O₄S (average mass: 374.47 g/mol) . Key structural attributes include:

  • Electron-withdrawing fluoro group at the 3-position, enhancing metabolic stability and modulating electronic properties.
  • Ethoxy group at the 4-position, contributing to lipophilicity and steric bulk.

Synthetic routes likely involve reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with a diamine precursor containing 2-methoxyethyl and pyridin-4-ylmethyl groups, analogous to methods in and .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4S/c1-3-24-17-5-4-15(12-16(17)18)25(21,22)20(10-11-23-2)13-14-6-8-19-9-7-14/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIXGBSZFQXIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{16}H_{20}F_N_{2}O_3S and a molecular weight of approximately 350.41 g/mol. The structural formula includes an ethoxy group, a fluorine atom, and a pyridine moiety, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Kinase Inhibition : Similar compounds have shown effectiveness as inhibitors of protein kinases, which play crucial roles in cell signaling and regulation.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties, which may extend to this compound.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported range from 125 to 250 µg/mL depending on the specific bacterial strain tested .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In cellular assays, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. IC50 values for these activities were observed in the low micromolar range (0.1 to 1 µM), indicating significant potency .

Kinase Inhibition

Studies have shown that the compound can inhibit specific kinases involved in cancer proliferation pathways. For instance, it demonstrated IC50 values ranging from 10 to 50 nM against various kinases such as p38 MAPK and IKK-2, highlighting its potential as an anticancer agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a library of sulfonamide derivatives found that the inclusion of a pyridine ring significantly enhanced antimicrobial efficacy against E. coli, with the compound exhibiting an MIC of 200 µg/mL compared to higher values for non-pyridine analogs .
  • Inflammation Model : In a murine model of inflammation induced by LPS (lipopolysaccharide), administration of the compound resulted in a significant reduction in paw swelling and cytokine levels compared to controls .
  • Cancer Cell Line Study : In vitro tests on human cancer cell lines showed that treatment with the compound led to reduced cell viability and increased apoptosis rates, supporting its role as a potential anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
AntimicrobialStaphylococcus aureus125 µg/mL
Escherichia coli200 µg/mL
Anti-inflammatoryTNF-alpha0.1 - 1 µM
IL-60.1 - 1 µM
Kinase Inhibitionp38 MAPK10 - 50 nM
IKK-210 - 50 nM

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide exhibit anticancer properties. For example, a study highlighted the synthesis of sulfonamide derivatives that showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. A class of pyrazolyl derivatives, closely related to this compound, demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli at concentrations around 250 µg/mL . This suggests potential applications in developing new antibiotics or adjuvants to existing treatments.

Neurological Applications

There is emerging evidence that compounds like this compound may have neuroprotective effects. A related study on TRPA1 inhibitors indicated that such compounds could alleviate neuropathic pain, suggesting potential applications in treating chronic pain conditions .

Synthesis and Evaluation of Derivatives

A series of derivatives based on the core structure of this compound have been synthesized and evaluated for various biological activities. One notable study synthesized several urea and thiourea derivatives attached to pyrazole rings, which were tested for their anticonvulsant activities using established rodent models . The results indicated promising anticonvulsant properties, highlighting the therapeutic potential of structurally related compounds.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of similar compounds in reversing mechanical allodynia in neuropathic pain models . These studies provide a basis for further clinical investigations into the analgesic properties of this compound.

Data Tables

Application AreaActivity TypeReference
AnticancerCytotoxicity
AntimicrobialBactericidal
NeurologicalPain relief
AnticonvulsantSeizure control

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key analogs, emphasizing substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Key Differences vs. Target Compound Reference
4-Ethoxy-3-fluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzenesulfonamide Piperidinylmethyl (N-substituent) C₁₇H₂₇FN₂O₄S Replaces pyridin-4-ylmethyl with piperidinylmethyl
2-(N-ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide Pyridin-3-ylmethyl (N-substituent), methyl (3-position) C₂₀H₂₆N₃O₄S Lacks fluorine; pyridine nitrogen at 3-position
4-(Adamantan-2-ylamino)-N-methyl-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide Adamantyl (aromatic), methyl (N-substituent) C₂₃H₂₈N₄O₂S Bulky adamantyl group; lacks ethoxy/fluoro
2-ethoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide Methyl (4-position), pyridin-3-yl (N-substituent) C₁₄H₁₆N₂O₃S No fluorine; pyridine nitrogen at 3-position

Key Observations :

  • Pyridine Position : Pyridin-4-ylmethyl (target) vs. pyridin-3-ylmethyl () alters electronic interactions. The 4-position nitrogen may enhance hydrogen bonding in target binding .
  • Fluorine Substitution: The 3-fluoro group in the target improves metabolic stability compared to non-fluorinated analogs (e.g., ) .
  • N-Substituents : The 2-methoxyethyl group in the target increases hydrophilicity relative to tert-butyl () or adamantyl () groups .

Preparation Methods

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

The benzene ring is functionalized via electrophilic aromatic substitution (EAS). Fluorination precedes ethoxylation due to the ortho/para-directing nature of the sulfonic acid group.

  • Sulfonation of Fluorobenzene :
    Reaction of fluorobenzene with chlorosulfonic acid at 0–5°C yields 3-fluorobenzenesulfonic acid.
  • Ethoxylation :
    Treatment with sodium ethoxide in ethanol under reflux introduces the ethoxy group at the para position.
  • Chlorination :
    Thionyl chloride converts the sulfonic acid to the sulfonyl chloride at 80°C.

Key Data :

Step Reagents/Conditions Yield
Sulfonation ClSO₃H, 0–5°C, 2 h 82%
Ethoxylation NaOEt, EtOH, reflux, 6 h 75%
Chlorination SOCl₂, 80°C, 3 h 90%

Sequential Amine Coupling

Disubstituted sulfonamides require careful optimization to prevent over-alkylation. A two-step protocol is employed:

  • Primary Amine Reaction :
    React 4-ethoxy-3-fluorobenzenesulfonyl chloride with 2-methoxyethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base. This yields the monosubstituted sulfonamide.
  • Secondary Amine Introduction :
    The intermediate is treated with pyridin-4-ylmethanamine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) to facilitate the second substitution.

Reaction Conditions :

Parameter Step 1 Step 2
Solvent DCM DMF
Base TEA (1.5 equiv) K₂CO₃ (2.0 equiv)
Temperature 0°C → RT 50°C
Time 4 h 12 h
Yield 88% 76%

Reaction Mechanistic Insights

Sulfonamide Bond Formation

The sulfonyl chloride undergoes nucleophilic attack by the primary amine, releasing HCl. TEA neutralizes the acid, shifting equilibrium toward product formation. Steric hindrance from the first amine necessitates elevated temperatures and polar solvents (e.g., DMF) for the second substitution.

Regioselectivity Challenges

Competing reactions during ethoxylation may yield minor ortho-substituted byproducts. Column chromatography (hexane:ethyl acetate, 4:1) resolves this, achieving >98% purity.

Industrial-Scale Optimization

Catalytic Enhancements

Patent WO2009124962A2 recommends cesium fluoride (CsF) as a phase-transfer catalyst for amine couplings, reducing reaction times by 30%.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures yield high-purity sulfonamide crystals.
  • Chromatography : Silica gel with gradient elution removes residual amines.

Analytical Characterization

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, Py-H), 7.82 (s, SO₂NH), 4.12 (q, OCH₂CH₃)
HRMS m/z 443.1342 [M+H]⁺
HPLC Purity 99.2% (C18, MeCN:H₂O 70:30)

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-ethoxy-3-fluoro-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzenesulfonamide core. A key step is the nucleophilic substitution of a sulfonyl chloride intermediate (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride) with a secondary amine, such as 2-methoxyethyl-pyridin-4-ylmethanamine, in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimizing yield and purity requires:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like dichloromethane or THF enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing ethoxy vs. methoxyethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA/ELSD : Assesses purity (>95%) and detects trace impurities .
  • FTIR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Advanced: How can computational methods predict the compound’s reactivity and stability under varying conditions?

Answer:

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model reaction pathways, such as sulfonamide hydrolysis or fluorine substitution. Transition state analysis identifies energy barriers .
  • Molecular Dynamics Simulations : Predict solubility in solvents (e.g., DMSO vs. water) by analyzing solvation free energies .
  • Density Functional Theory (DFT) : Evaluates electronic effects of substituents (e.g., electron-withdrawing fluoro groups) on sulfonamide stability .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize results .
  • Structure-Activity Relationship (SAR) Profiling : Compare analogs (e.g., replacing pyridinyl with thiophene) to isolate structural determinants of activity .
  • Off-Target Screening : Employ proteome-wide binding assays (e.g., thermal shift assays) to identify non-specific interactions .

Advanced: How can researchers optimize the compound’s metabolic stability for in vivo studies?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy group oxidation) .
  • Isotope Labeling : Introduce deuterium at labile positions (e.g., methoxyethyl chain) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with cleavable esters to enhance bioavailability .

Advanced: What methodologies elucidate the compound’s binding mode to biological targets (e.g., enzymes or receptors)?

Answer:

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve 3D binding interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real time .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, guided by SAR data .

Advanced: How can conflicting solubility data between theoretical predictions and experimental results be reconciled?

Answer:

  • Hansen Solubility Parameters (HSP) : Compare predicted vs. measured solubility in solvents like ethanol or PEG-400 to refine computational models .
  • Co-Solvency Studies : Test binary solvent systems (e.g., DMSO-water) to improve dissolution without chemical modification .
  • Particle Size Reduction : Nano-milling or lipid-based formulations enhance apparent solubility .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
  • Desiccant : Include silica gel packs to minimize hydrolysis of sulfonamide groups .
  • Solvent : Lyophilize or store in anhydrous DMSO (≤10 mM) for long-term stability .

Advanced: What in vitro models are suitable for assessing the compound’s cytotoxicity and therapeutic index?

Answer:

  • 3D Spheroid Cultures : Mimic tumor microenvironments better than monolayer cultures for IC50 determination .
  • Primary Cell Lines : Use patient-derived cells to evaluate selectivity over healthy tissues .
  • High-Content Imaging : Quantify apoptosis/necrosis ratios via fluorescent markers (e.g., Annexin V/PI) .

Advanced: How can researchers address challenges in scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonation) .
  • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, agitation rate) using software like MODDE .

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